molecular formula C20H32O4 B10767959 14,16-Dihydroxy-4-pentyl-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one

14,16-Dihydroxy-4-pentyl-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one

Cat. No.: B10767959
M. Wt: 336.5 g/mol
InChI Key: UTLCNJREJFJDLH-UHFFFAOYSA-N
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Description

14,16-Dihydroxy-4-pentyl-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one is a complex organic compound known for its unique bicyclic structure. This compound is a prostanoid, which is a subclass of eicosanoids, and plays a significant role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14,16-Dihydroxy-4-pentyl-5-oxabicyclo[1130]hexadeca-2,10-dien-6-one involves multiple steps, starting from simpler organic moleculesThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. when produced, it involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

14,16-Dihydroxy-4-pentyl-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

14,16-Dihydroxy-4-pentyl-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 14,16-Dihydroxy-4-pentyl-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one involves its interaction with specific molecular targets, such as prostanoid receptors. These interactions can trigger various signaling pathways, leading to physiological effects such as inflammation modulation and pain relief. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    PGF2alpha-1,15-lactone: Another prostanoid with a similar bicyclic structure.

    (4R)-14,16-dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),8,13,15-tetraene-2,10-dione: A macrolide with a related structure.

Uniqueness

14,16-Dihydroxy-4-pentyl-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one is unique due to its specific hydroxylation pattern and the presence of a pentyl side chain. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

14,16-dihydroxy-4-pentyl-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-6-9-15-12-13-17-16(18(21)14-19(17)22)10-7-4-5-8-11-20(23)24-15/h4,7,12-13,15-19,21-22H,2-3,5-6,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLCNJREJFJDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C=CC2C(CC=CCCCC(=O)O1)C(CC2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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